molecular formula C17H13N5O B2920055 2-cyano-N-[(1-phenyl-1H-imidazol-2-yl)methyl]pyridine-4-carboxamide CAS No. 2094506-81-5

2-cyano-N-[(1-phenyl-1H-imidazol-2-yl)methyl]pyridine-4-carboxamide

Cat. No.: B2920055
CAS No.: 2094506-81-5
M. Wt: 303.325
InChI Key: RIXQDTGDPCEMDR-UHFFFAOYSA-N
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Description

2-Cyano-N-[(1-phenyl-1H-imidazol-2-yl)methyl]pyridine-4-carboxamide is a complex organic compound featuring a cyano group, an imidazole ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N-[(1-phenyl-1H-imidazol-2-yl)methyl]pyridine-4-carboxamide typically involves multiple steps, starting with the formation of the imidazole ring. One common method is the condensation of 1-phenyl-1H-imidazole-2-carbaldehyde with 2-cyanopyridine-4-carboxamide in the presence of a suitable catalyst, such as a Lewis acid, under controlled temperature and pressure conditions.

Industrial Production Methods

In an industrial setting, the synthesis process is scaled up to produce larger quantities. This involves the use of reactors capable of maintaining precise conditions, such as temperature and pressure, to ensure the consistency and purity of the final product. Continuous flow chemistry techniques may also be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The cyano group can be oxidized to form a carboxylic acid.

  • Reduction: : The imidazole ring can be reduced to form an imidazoline derivative.

  • Substitution: : The pyridine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: : Nucleophiles like ammonia (NH₃) or amines can be used for substitution reactions.

Major Products Formed

  • Oxidation: : 2-Cyano-N-[(1-phenyl-1H-imidazol-2-yl)methyl]pyridine-4-carboxylic acid.

  • Reduction: : 2-Cyano-N-[(1-phenyl-1H-imidazol-2-yl)methyl]pyridine-4-carboxamide imidazoline.

  • Substitution: : Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its cyano group and imidazole ring make it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound may be used to study enzyme inhibition or as a probe to investigate biological pathways. Its structural similarity to biologically active molecules makes it a valuable tool in drug discovery.

Medicine

The compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its ability to interact with various biological targets can be exploited to design drugs with specific therapeutic effects.

Industry

In the industrial sector, this compound can be used in the production of dyes, pigments, and other chemical products. Its unique chemical properties make it suitable for various applications in material science.

Mechanism of Action

The mechanism by which 2-cyano-N-[(1-phenyl-1H-imidazol-2-yl)methyl]pyridine-4-carboxamide exerts its effects depends on its molecular targets and pathways. The cyano group and imidazole ring can interact with enzymes and receptors, modulating their activity. The specific pathways involved would depend on the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyano-N-[(1-methyl-1H-imidazol-2-yl)methyl]pyridine-4-carboxamide

  • 2-Cyano-N-[(1-ethyl-1H-imidazol-2-yl)methyl]pyridine-4-carboxamide

  • 2-Cyano-N-[(1-propyl-1H-imidazol-2-yl)methyl]pyridine-4-carboxamide

Uniqueness

2-Cyano-N-[(1-phenyl-1H-imidazol-2-yl)methyl]pyridine-4-carboxamide is unique due to the presence of the phenyl group, which can influence its chemical and biological properties. This structural feature differentiates it from other similar compounds and may contribute to its distinct reactivity and biological activity.

Properties

IUPAC Name

2-cyano-N-[(1-phenylimidazol-2-yl)methyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N5O/c18-11-14-10-13(6-7-19-14)17(23)21-12-16-20-8-9-22(16)15-4-2-1-3-5-15/h1-10H,12H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIXQDTGDPCEMDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=CN=C2CNC(=O)C3=CC(=NC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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